molecular formula C8H8BFO2 B12442486 (1E)-2-(3-fluorophenyl)ethenylboronic acid

(1E)-2-(3-fluorophenyl)ethenylboronic acid

Cat. No.: B12442486
M. Wt: 165.96 g/mol
InChI Key: ONXKUGHKGCSZJO-UHFFFAOYSA-N
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Description

(1E)-2-(3-fluorophenyl)ethenylboronic acid: is an organoboron compound that features a boronic acid group attached to a vinyl group, which is further connected to a fluorophenyl ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-2-(3-fluorophenyl)ethenylboronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the hydroboration of 3-fluorostyrene with a borane reagent such as pinacolborane (HBpin) under catalytic conditions. The reaction proceeds through the addition of the borane to the carbon-carbon double bond, followed by oxidation to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: (1E)-2-(3-fluorophenyl)ethenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1E)-2-(3-fluorophenyl)ethenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1E)-2-(3-fluorophenyl)ethenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The vinyl group provides a site for further functionalization, allowing the compound to participate in various chemical reactions and pathways .

Comparison with Similar Compounds

Uniqueness: (1E)-2-(3-fluorophenyl)ethenylboronic acid is unique due to its combination of a boronic acid group and a fluorophenyl ring. This structure allows it to participate in a wide range of chemical reactions and makes it highly versatile in synthetic applications. Its ability to form stable carbon-carbon bonds through cross-coupling reactions sets it apart from other similar compounds .

Properties

IUPAC Name

2-(3-fluorophenyl)ethenylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXKUGHKGCSZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC(=CC=C1)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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